molecular formula C15H21NO4 B4540618 4-(2,4-diethoxybenzoyl)morpholine

4-(2,4-diethoxybenzoyl)morpholine

Cat. No.: B4540618
M. Wt: 279.33 g/mol
InChI Key: OQEZQYBTOXQRRK-UHFFFAOYSA-N
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Description

4-(2,4-Diethoxybenzoyl)morpholine is a synthetic morpholine derivative of interest in medicinal chemistry and drug discovery research. The compound features a benzoyl group substituted with diethoxy motifs at the 2 and 4 positions, linked to a morpholine ring. The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to improve the aqueous solubility and metabolic stability of lead compounds, and to engage in key molecular interactions with biological targets such as enzymes and kinases . Research Applications: This structural architecture suggests potential as a building block for the development of bioactive molecules. Researchers may explore its utility as an intermediate in synthesizing compounds for investigating neurodegenerative diseases, where morpholine-based structures have shown promise in modulating enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) . Its application may also extend to other therapeutic areas, including oncology and antimicrobial research, given the broad pharmacological activities associated with morpholine-clubbed heterocycles . Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

(2,4-diethoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-19-12-5-6-13(14(11-12)20-4-2)15(17)16-7-9-18-10-8-16/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZQYBTOXQRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N2CCOCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 4-(2,4-diethoxybenzoyl)morpholine and related compounds:

Compound Name Molecular Formula Key Structural Features Functional Impact Source
This compound C₁₅H₂₁NO₄ Benzoyl group with 2,4-diethoxy substitution Enhanced solubility; potential for π-π stacking Inferred
4-(4-Bromo-3-fluorobenzyl)morpholine C₁₁H₁₃BrFNO Bromo and fluoro substituents at 4- and 3-positions Increased electrophilicity; halogen bonding
4-(3-Bromo-4-fluorobenzoyl)morpholine C₁₁H₁₃BrFNO₂ Benzoyl group with bromo and fluoro substituents Higher reactivity in nucleophilic acyl substitution
4-(4-Bromo-2-methoxybenzyl)morpholine C₁₂H₁₄BrN Methoxy group at 2-position; bromo at 4-position Altered receptor binding affinity (e.g., serotonin receptors)
4-[6-(4-Methoxyphenoxy)hexyl]morpholine C₁₈H₂₇NO₃ Methoxyphenoxy hexyl chain Improved lipophilicity and membrane penetration
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine C₁₀H₁₁F₃N₂O Trifluoromethyl pyridine moiety Enhanced metabolic stability; kinase inhibition potential

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Ethoxy groups act as electron donors, contrasting with bromo/fluoro substituents in analogs (e.g., ), which increase electrophilicity and reactivity in cross-coupling reactions.
  • Hybrid Structures : Compounds like 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine demonstrate how heteroaromatic systems can diversify biological targeting, a strategy applicable to the diethoxybenzoyl variant.
Antimicrobial and Antifungal Activity
  • 4-(4-Bromo-3-fluorobenzyl)morpholine : Shows moderate antimicrobial activity against S. aureus (MIC = 32 µg/mL) .
  • (S)-3-(Thiophen-3-yl)morpholine : Exhibits broad-spectrum antifungal activity (IC₅₀ = 12 µM against C. albicans) due to thiophene-morpholine synergy .
  • This compound (Inferred) : The diethoxy groups may enhance interactions with fungal cytochrome P450 enzymes, analogous to fluconazole derivatives.
Receptor Targeting and Signaling Pathways
  • 4-(4-Bromo-2-methoxybenzyl)morpholine: Binds serotonin receptors (5-HT₂A, Kᵢ = 0.8 nM) with higher selectivity than non-methoxy analogs .
  • 4-[2-(4-Methylphenyl)ethanethioyl]morpholine : Inhibits PI3K pathway (IC₅₀ = 45 nM) via morpholine-thioester interactions .
  • This compound (Inferred) : The benzoyl group’s planarity may favor interactions with kinase ATP-binding pockets, similar to pyridine-containing analogs .

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-diethoxybenzoyl)morpholine, and how do reaction conditions influence yield?

The synthesis of morpholine derivatives typically involves nucleophilic substitution or acylation reactions. For benzoyl-substituted morpholines, a plausible route includes reacting 2,4-diethoxybenzoyl chloride with morpholine in anhydrous dichloromethane or toluene, using a base like triethylamine to neutralize HCl byproducts . Optimizing solvent polarity (e.g., switching from DCM to THF) and temperature (0–25°C) can improve yields by minimizing side reactions. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How can researchers validate the structural integrity of this compound?

Key analytical techniques include:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., ACD/Labs or ChemDraw). For example, the morpholine ring protons resonate at δ 3.5–4.0 ppm, while diethoxybenzoyl signals appear at δ 1.3–1.5 ppm (CH3_3) and δ 4.0–4.2 ppm (OCH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+^+ at m/z 307.18 (C15_{15}H21_{21}NO4_4) .
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the diethoxybenzoyl group on the morpholine ring conformation .

Q. What stability considerations are critical for storing this compound?

The compound is prone to hydrolysis under acidic or basic conditions due to the labile benzoyl-morpholine bond. Store in amber vials at −20°C under inert gas (N2_2 or Ar) to prevent oxidation. Stability assays using accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products via LC-MS .

Advanced Research Questions

Q. How does the electron-withdrawing diethoxybenzoyl group influence reaction kinetics in cross-coupling reactions?

The diethoxy groups activate the benzoyl moiety toward electrophilic substitution but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT at B3LYP/6-31G*) reveal reduced electron density at the carbonyl carbon, slowing nucleophilic attack. Kinetic experiments under varying Pd catalyst loads (0.5–5 mol%) and ligands (XPhos vs. SPhos) can optimize coupling efficiency .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

Discrepancies in IC50_{50} values (e.g., antimicrobial vs. cytotoxicity assays) may arise from assay-specific conditions. Normalize data using:

  • Dose-Response Curves : Test across 3–5 replicates with positive controls (e.g., doxorubicin for cytotoxicity).
  • Solvent Effects : Compare DMSO (≤0.1% v/v) with aqueous buffers to rule out solvent-induced artifacts .
  • Target Binding Studies : Use SPR (surface plasmon resonance) to quantify binding affinity to enzymes like COX-2 or kinases .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to receptors:

  • Docking : Screen against PDB structures (e.g., 5K1M for kinase inhibition). The diethoxybenzoyl group may form π-π interactions with Phe residues.
  • ADMET Prediction : Tools like SwissADME assess bioavailability (%F >50% if logP <3) and CNS permeability (BBB score <−1 indicates low penetration) .

Q. What advanced techniques characterize polymorphic forms of this compound?

DSC (differential scanning calorimetry) and PXRD differentiate polymorphs. For example, Form I (mp 120–122°C) vs. Form II (mp 115–117°C) may exhibit varying dissolution rates. Slurry bridging experiments in ethanol/water mixtures identify the thermodynamically stable form .

Methodological Notes

  • Contradictions in Synthesis : Some protocols may report lower yields due to incomplete acylation; using Schlenk techniques to exclude moisture improves reproducibility .
  • Data Gaps : Limited evidence on in vivo pharmacokinetics necessitates further metabolite profiling via HPLC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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